2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(m-tolyl)acetamide
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Description
2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(m-tolyl)acetamide is a useful research compound. Its molecular formula is C21H19N5O3 and its molecular weight is 389.415. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of the compound 2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(m-tolyl)acetamide is the c-Met kinase . This kinase plays a crucial role in cellular growth, survival, and migration, particularly in cancer cells .
Mode of Action
The compound this compound interacts with its target, the c-Met kinase, by inhibiting its activity . This inhibition disrupts the signaling pathways that the kinase is involved in, leading to changes in cellular processes .
Biochemical Pathways
The inhibition of c-Met kinase by this compound affects several biochemical pathways. These include pathways involved in cell growth, survival, and migration . The downstream effects of this inhibition can lead to the death of cancer cells .
Result of Action
The molecular and cellular effects of the action of this compound include the inhibition of c-Met kinase activity and the disruption of cellular processes such as growth, survival, and migration . This can lead to the death of cancer cells .
Properties
IUPAC Name |
2-[8-(4-methylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3/c1-14-6-8-17(9-7-14)29-20-19-24-26(21(28)25(19)11-10-22-20)13-18(27)23-16-5-3-4-15(2)12-16/h3-12H,13H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDTNPGFLOQUOQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC=CC(=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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